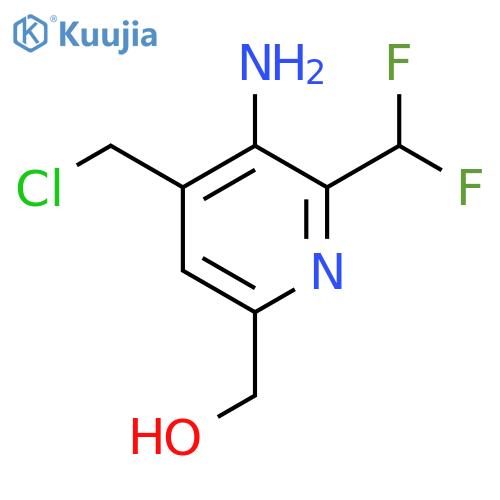

Cas no 1806817-96-8 (3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol)

1806817-96-8 structure

商品名:3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol

CAS番号:1806817-96-8

MF:C8H9ClF2N2O

メガワット:222.619667768478

CID:4857797

3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol 化学的及び物理的性質

名前と識別子

-

- 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol

-

- インチ: 1S/C8H9ClF2N2O/c9-2-4-1-5(3-14)13-7(6(4)12)8(10)11/h1,8,14H,2-3,12H2

- InChIKey: FHMCORXQVDCPHZ-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=C(CO)N=C(C(F)F)C=1N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 185

- トポロジー分子極性表面積: 59.1

- 疎水性パラメータ計算基準値(XlogP): 0.4

3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029063994-1g |

3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol |

1806817-96-8 | 97% | 1g |

$1,579.40 | 2022-03-31 |

3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

1806817-96-8 (3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量